1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole
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Overview
Description
1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by alkylation with 2-ethoxyethyl bromide. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Research has explored its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole can be compared with other benzimidazole derivatives, such as:
1-(2-Hydroxyethyl)-2-(4-methoxyphenyl)benzimidazole: Similar structure but with a hydroxyethyl group, which may alter its solubility and reactivity.
1-(2-Ethoxyethyl)-2-(4-chlorophenyl)benzimidazole: Contains a chlorophenyl group, which can affect its biological activity and chemical properties.
1-(2-Ethoxyethyl)-2-(4-nitrophenyl)benzimidazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-22-13-12-20-17-7-5-4-6-16(17)19-18(20)14-8-10-15(21-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCURTAYHLMSQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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